1-Cyclopentylidene-4-methoxypentan-2-one
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Overview
Description
1-Cyclopentylidene-4-methoxypentan-2-one is an organic compound with the molecular formula C11H18O2 It is a ketone derivative characterized by a cyclopentylidene group attached to a methoxypentanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentylidene-4-methoxypentan-2-one typically involves the reaction of cyclopentanone with methoxyacetone under acidic or basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation to yield the desired product. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalytic systems and optimized reaction parameters can enhance the overall yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentylidene-4-methoxypentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyclopentylidene-4-methoxypentan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Cyclopentylidene-4-methoxypentan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1’-bi(cyclopentylidene): A similar compound with a cyclopentylidene group.
2-Cyclopenten-1-one: Another ketone derivative with a cyclopentene structure.
Pentane, 1-methoxy-: A related compound with a methoxy group attached to a pentane chain.
Uniqueness
1-Cyclopentylidene-4-methoxypentan-2-one is unique due to its specific structural features, which confer distinct chemical and physical properties. Its combination of a cyclopentylidene group and a methoxypentanone structure makes it a versatile compound with diverse applications in research and industry.
Properties
CAS No. |
654643-48-8 |
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Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-cyclopentylidene-4-methoxypentan-2-one |
InChI |
InChI=1S/C11H18O2/c1-9(13-2)7-11(12)8-10-5-3-4-6-10/h8-9H,3-7H2,1-2H3 |
InChI Key |
GNBPTJQHJQKWMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C=C1CCCC1)OC |
Origin of Product |
United States |
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